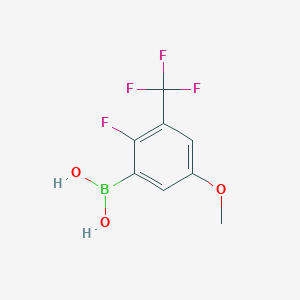
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is a white to yellow solid with a molecular weight of 207.92 g/mol . It is also known by various synonyms such as 2-fluoro-5-methoxyphenylboronic acid, 2-fluoro-5-methoxyphenyl boronic acid, and 2-fluoro-5-methoxybenzeneboronic acid .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid can be represented by the SMILES stringB(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O . This indicates that the molecule consists of a phenyl ring with fluorine, methoxy, and trifluoromethyl substituents, and a boronic acid group . Chemical Reactions Analysis
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid can be used as a reactant for various chemical reactions. It can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a white to yellow solid . It has a melting point range of 104°C to 109°C . The compound has a molecular weight of 207.92 g/mol .Applications De Recherche Scientifique
-
- Application : This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles .
- Results or Outcomes : The outcomes of these reactions would depend on the specific electrophiles used, but generally, this process allows for the introduction of new functional groups to the compound .
-
- Application : This compound is used in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : In a Suzuki-Miyaura cross-coupling reaction, the compound would be reacted with a suitable halide or pseudohalide in the presence of a palladium catalyst and a base .
- Results or Outcomes : The outcome of this reaction would be the formation of a new compound with the addition of the phenylboronic acid group at the position of the halide or pseudohalide .
-
- Application : This compound is used in aerobic oxidative cross-coupling reactions .
- Methods of Application : In an aerobic oxidative cross-coupling reaction, the compound would be reacted with a suitable partner in the presence of a catalyst and oxygen .
- Results or Outcomes : The outcome of this reaction would be the formation of a new compound with the addition of the phenylboronic acid group .
-
- Application : This compound is used in microwave-assisted Petasis reactions .
- Methods of Application : In a microwave-assisted Petasis reaction, the compound would be reacted with a suitable amine and carbonyl compound under microwave irradiation .
- Results or Outcomes : The outcome of this reaction would be the formation of a new compound with the addition of the phenylboronic acid group .
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRIYRLAYXUQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



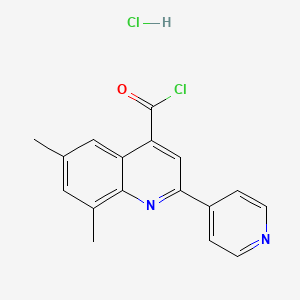

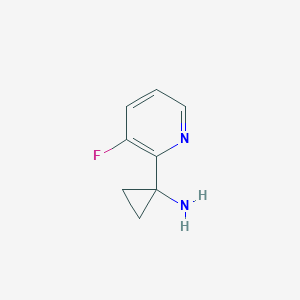

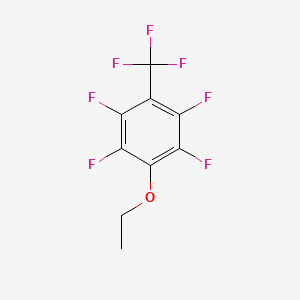
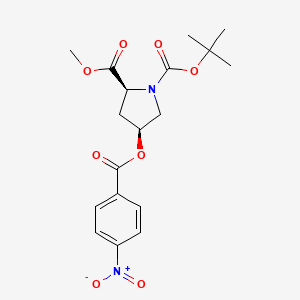
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
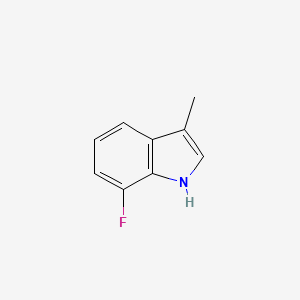
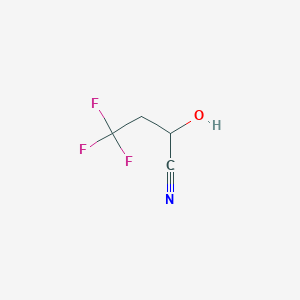
![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
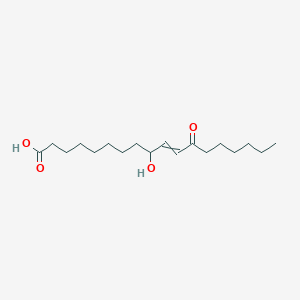
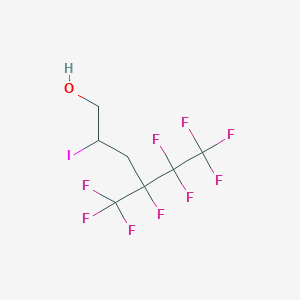
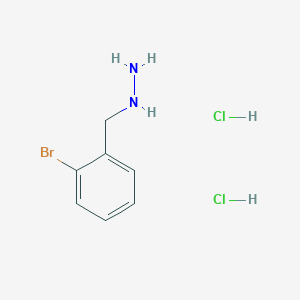
![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)